molecular formula C23H17ClN4O B5972345 4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol

4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol

Cat. No.: B5972345
M. Wt: 400.9 g/mol
InChI Key: KZJASSYBCCMNCT-MFKUBSTISA-N
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Description

4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenol group and a diphenylpyrimidine moiety connected through a hydrazinylidene linkage

Properties

IUPAC Name

4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O/c24-19-11-12-22(29)18(13-19)15-25-28-23-26-20(16-7-3-1-4-8-16)14-21(27-23)17-9-5-2-6-10-17/h1-15,29H,(H,26,27,28)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJASSYBCCMNCT-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol typically involves a multi-step process. One common method starts with the reaction of 4,6-diphenylpyrimidine-2-amine with 4-chlorosalicylaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while substitution of the chlorine atom can lead to various substituted phenols.

Scientific Research Applications

4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol is unique due to its specific combination of a chlorophenol group and a diphenylpyrimidine moiety

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